5-chloro-6-methyl-1H-indazole
Overview
Description
5-chloro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
5-Chloro-6-methyl-1H-indazole, like other indazole derivatives, is known to interact with various targets in the body. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell growth and division .
Mode of Action
The compound interacts with its targets, primarily the CHK1, CHK2, and SGK kinases, through inhibition, regulation, and/or modulation . This interaction results in changes in the activity of these kinases, which can lead to alterations in cell growth and division .
Biochemical Pathways
For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to the arrest of cell growth . Similarly, the modulation of SGK can influence various cellular functions, including ion transport and cell volume regulation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, the compound’s inhibition of CHK1 and CHK2 kinases can lead to the arrest of cell growth, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
5-chloro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, such as kinases, this compound can prevent substrate binding and subsequent enzymatic reactions. This inhibition can lead to changes in downstream signaling pathways and cellular responses. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its activity can decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted from the body. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate can yield the desired indazole compound . Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-1H-indazole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indazole ring, it readily participates in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and sulfonic acids (for sulfonation). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
5-chloro-6-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. .
Material Science: The unique electronic properties of indazole compounds make them suitable for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study the biological activity of this compound to understand its interactions with various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-6-methyl-1H-indazole include other indazole derivatives, such as:
- 5-chloro-1H-indazole
- 6-methyl-1H-indazole
- 5-bromo-6-methyl-1H-indazole
Uniqueness
This compound is unique due to the presence of both chloro and methyl substituents on the indazole ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other indazole derivatives .
Properties
IUPAC Name |
5-chloro-6-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRKNIXNPZGYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646668 | |
Record name | 5-Chloro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-64-5 | |
Record name | 5-Chloro-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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